molecular formula C18H17N3O2S B13377495 (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13377495
M. Wt: 339.4 g/mol
InChI Key: RVHCHPMWZMYDHO-QINSGFPZSA-N
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Description

2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-2-phenylimino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3O2S/c22-17-15(24-18(20-17)19-13-6-2-1-3-7-13)12-14-8-9-16(23-14)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22)/b15-12-

InChI Key

RVHCHPMWZMYDHO-QINSGFPZSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with a phenyl isocyanate and a furyl aldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone ring or the phenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is not well-understood. similar compounds often interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinone ring and the phenyl group may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one: Similar in structure but with different substituents.

    Thiazolidinone derivatives: Compounds with variations in the thiazolidinone ring or substituents.

    Phenyl isocyanate derivatives: Compounds with different isocyanate groups.

Uniqueness

The uniqueness of 2-(phenylimino)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

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